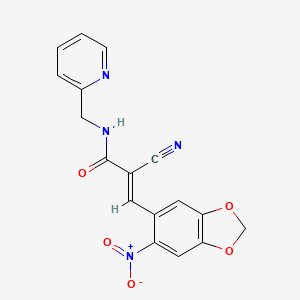

2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide

説明

Synthesis Analysis

The synthesis of complex acrylamides typically involves the condensation of corresponding acryloyl chlorides with amines or alcohols. For example, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols, although these derivatives did not show the anticipated antibacterial activity possibly due to their low solubility in water (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using various spectroscopic techniques. Singh et al. (2013) characterized a C-vinylpyrrole containing aroylhydrazone by 1H NMR, 13C NMR, Mass, UV–Visible, Emission, FT-IR spectroscopy, and further analyzed it using TD-DFT for electronic excitations and NBO analysis for intra-molecular interactions (Singh et al., 2013).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, contributing to their wide application range. The bond distances and absence of hydrogen bonds in certain acrylamide compounds suggest electronic polarization, leading to unique reactive behaviors such as pi-stacking interactions and hydrogen-bonded ribbons in crystal structures (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, photoluminescence, and hydrogen bonding characteristics, can significantly influence their applications. These properties are often investigated through experimental and theoretical approaches, including density functional theory (DFT) calculations and quantum theory of atoms in molecules (QTAIM) analysis (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity patterns, electrophilic behavior, and potential for participating in cycloaddition reactions, are crucial for their utilization in synthetic chemistry. Nickel/Lewis acid-catalyzed cyanoesterification and cyanocarbamoylation of alkynes have been explored to yield beta-cyano-substituted acrylates and acrylamides, showcasing the versatility of these compounds as synthetic building blocks (Hirata et al., 2010).

特性

IUPAC Name |

(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O5/c18-8-12(17(22)20-9-13-3-1-2-4-19-13)5-11-6-15-16(26-10-25-15)7-14(11)21(23)24/h1-7H,9-10H2,(H,20,22)/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSXUHXJXSNPPY-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NCC3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4641274.png)

![1-{[3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4641299.png)

![2,2,2-trichloro-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4641307.png)

![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4641322.png)

![ethyl 4-(4-chlorophenyl)-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4641328.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4641329.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4641337.png)

![1-[1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B4641339.png)

![1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4641342.png)

![1-(3,4-dichlorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-tetrazole](/img/structure/B4641350.png)